molecular formula C8H4BrF3O B2535537 3-Bromo-2,4,5-trifluoroacetopheone CAS No. 1896891-81-8

3-Bromo-2,4,5-trifluoroacetopheone

Cat. No.: B2535537
CAS No.: 1896891-81-8
M. Wt: 253.018
InChI Key: NBDLIZOSQSAVAL-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluoroacetopheone: is an organic compound with the molecular formula C8H4BrF3O . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

3-Bromo-2,4,5-trifluoroacetopheone is used in various scientific research applications, including:

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluoroacetopheone typically involves the bromination of 2,4,5-trifluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5-trifluoroacetopheone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trifluoroacetopheone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its effects .

Comparison with Similar Compounds

  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 4-Bromo-2,3,5-trifluoroacetophenone
  • 2-Bromo-4,5,6-trifluoroacetophenone

Comparison: 3-Bromo-2,4,5-trifluoroacetopheone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the trifluoromethyl groups at the 2,4, and 5 positions enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

1-(3-bromo-2,4,5-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c1-3(13)4-2-5(10)8(12)6(9)7(4)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLIZOSQSAVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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